Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl-
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Overview
Description
Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- is a compound belonging to the piperazine family, which is known for its diverse pharmacological properties. This compound is characterized by the presence of a piperazine ring substituted with a 3-(2-nitrophenoxy)propyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- typically involves the reaction of 1-(2-hydroxyethyl)piperazine with an appropriate intermediate in the presence of a base such as potassium carbonate (K₂CO₃) in anhydrous acetonitrile. The reaction mixture is stirred at elevated temperatures (around 85°C) for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted phenyl derivatives.
Hydrolysis: Formation of phenol and corresponding piperazine derivatives.
Scientific Research Applications
Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- has been investigated for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a radioprotective agent, protecting cells from ionizing radiation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- involves its interaction with molecular targets such as DNA and proteins. The compound may exert its effects by mitigating DNA damage caused by ionizing radiation, possibly through the scavenging of free radicals and the stabilization of cellular structures .
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)piperazine: A precursor in the synthesis of piperazine derivatives.
1-[3-(4-methyl-2-nitrophenoxy)propyl]piperazine oxalate: Another piperazine derivative with similar structural features.
Uniqueness
Piperazine, 1-(3-(2-nitrophenoxy)propyl)-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a radioprotective agent sets it apart from other piperazine derivatives, making it a valuable compound for further research and development .
Properties
CAS No. |
84344-43-4 |
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Molecular Formula |
C19H23N3O3 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-[3-(2-nitrophenoxy)propyl]-4-phenylpiperazine |
InChI |
InChI=1S/C19H23N3O3/c23-22(24)18-9-4-5-10-19(18)25-16-6-11-20-12-14-21(15-13-20)17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2 |
InChI Key |
MNWASBPUXFLLHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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